molecular formula C11H14N2O4 B1611848 4-(4-Methoxy-3-nitrophenyl)morpholine CAS No. 383870-96-0

4-(4-Methoxy-3-nitrophenyl)morpholine

Cat. No. B1611848
Key on ui cas rn: 383870-96-0
M. Wt: 238.24 g/mol
InChI Key: RUASRJAQVAMJLA-UHFFFAOYSA-N
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Patent
US06521754B2

Procedure details

4-Bromo-2-nitroanisol (8.5 g, 36 mmol), morpholine (3.8 ml, 44 mmol), potassium phosphate (11 g, 51 mmol), 2-biphenyl-dicyclohexyl phosphine (960 mg, 2.7 mmol) and palladium(II)acetate (411 mg, 1.8 mmol) are dissolved in dimethoxyethane (80 ml) and stirred at 80° C. for 96 hours. The mixture is then cooled to room temperature, diluted with ethyl acetate (50 ml) and filtrated through dicalite. Flash chromatography on silica (eluent dichloromethane/methanol 99:1) affords the product as red solid (6.0 g, 69%). MS: m/e=238 (M+).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
2-biphenyl dicyclohexyl phosphine
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
411 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C(COC)OC.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:3][C:4]=1[N+:10]([O-:12])=[O:11] |f:2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
3.8 mL
Type
reactant
Smiles
N1CCOCC1
Name
potassium phosphate
Quantity
11 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
2-biphenyl dicyclohexyl phosphine
Quantity
960 mg
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
411 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 96 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtrated through dicalite

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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